3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid is an organic compound characterized by its unique structure, which includes a benzofuran ring fused with a carboxylic acid and an amino group. Its molecular formula is , and it features a carboxyl group (-COOH) that contributes to its acidic properties. This compound is noteworthy for its potential applications in pharmaceutical chemistry, particularly as a precursor in the synthesis of various bioactive molecules.
The chemical reactivity of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid is primarily influenced by its functional groups. Key reactions include:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
3-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid exhibits biological activities that may include:
Research into the biological activities of derivatives of this compound continues, highlighting its potential therapeutic benefits.
Several synthetic pathways have been developed to produce 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid. Common methods include:
These methods allow for the efficient production of the compound with varying yields and purities depending on the specific conditions employed.
The applications of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid are diverse:
Interaction studies involving 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid | Contains a chlorine substituent | Enhanced solubility and potential bioactivity |
| 5-Amino-2,3-dihydro-benzofuran-7-carboxylic acid | Lacks chlorine but retains amino and carboxylic groups | Potentially different biological activity profiles |
| Benzofuran derivatives | Varying substitutions on the benzofuran ring | Diverse applications in medicinal chemistry |
The uniqueness of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid lies in its specific combination of functional groups that may confer distinct biological activities compared to its analogs.
Research continues to explore these compounds' properties, revealing insights into their potential uses in various fields.
Traditional synthetic routes to 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid often rely on multi-step sequences involving cyclization of phenolic precursors. A notable method involves the intramolecular Mitsunobu reaction, where 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate undergoes cyclization using triphenylphosphine and diethyl azodiformate in tetrahydrofuran. This step forms the dihydrobenzofuran core while introducing a protected amino group at the 3-position. Subsequent chlorination with N-chlorosuccinimide in dichloromethane introduces halogen functionality, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety.
Alternative classical approaches include acid- or base-catalyzed cyclizations of ortho-substituted phenols. For example, heating 2-allyloxy phenols in the presence of sulfuric acid induces Claisen rearrangement, forming the dihydrobenzofuran skeleton. However, these methods often suffer from moderate yields (20–73%) and require stringent control of reaction conditions to avoid side reactions such as over-oxidation or polymerization.
A representative three-step traditional synthesis reported in a patent achieved an overall yield of 41% for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a structural analog. This process highlights the challenges of regioselective functionalization and the need for protective group strategies to preserve the amino group during cyclization and chlorination steps.
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PPh3, DEAD, THF | 66–73 | |
| Chlorination | NCS, CH2Cl2 | 70–85 | |
| Hydrolysis | NaOH, MeOH/H2O | 90–95 |
Transition metal catalysis has emerged as a powerful tool for constructing the dihydrobenzofuran core with enhanced regioselectivity and atom economy. Ruthenium-catalyzed photochemical [3+2] cycloadditions between phenols and alkenes enable the formation of 2,3-dihydrobenzofurans under mild conditions. For instance, Blum et al. demonstrated that Ru complexes promote oxidative coupling of phenols with alkenes to yield dihydrobenzofuran derivatives in up to 73% yield. This method avoids harsh acidic conditions and allows for late-stage functionalization of the aromatic ring.
Iron-catalyzed protocols offer cost-effective alternatives. Sakate et al. reported an Fe-mediated Claisen rearrangement of allyl aryl ethers, which proceeds via a radical mechanism to afford 2,3-dihydrobenzofurans with excellent stereocontrol. Copper catalysis has also been employed for asymmetric synthesis; Fang et al. achieved enantioselective cyclization of aryl boronic esters using Cu(I) complexes, yielding chiral dihydrobenzofuran-3-ols with >90% ee. These intermediates can be further functionalized to introduce the carboxylic acid group at the 7-position.
Nickel-catalyzed cross-couplings provide access to aryl-substituted derivatives. Li et al. utilized Ni(0) catalysts to couple ortho-substituted aryl halides with alkenes, enabling the construction of sterically hindered dihydrobenzofuran scaffolds. Recent advances in dual catalysis, such as Fe/Cu systems, have expanded the scope to include tandem cyclization–amination sequences, directly introducing the 3-amino group in a single pot.
Solid-phase synthesis has gained traction for the combinatorial production of benzofuran derivatives, including 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid. A landmark study by Henry et al. demonstrated the immobilization of 3-carboxy-2-arylbenzofuran precursors on Wang resin via ester linkages. Sequential Suzuki–Miyaura couplings with aryl boronic acids enabled rapid diversification of the 2-position, followed by on-resin reduction of the furan ring using magnesium/ammonium chloride to yield trans-2,3-dihydrobenzofuran intermediates.
Key advantages of this approach include:
Post-assembly modifications involve hydrolyzing the methyl ester to the carboxylic acid using NaOH/MeOH, achieving >95% conversion. Recent innovations incorporate fluorous-tagged linkers, allowing for facile purification via fluorous solid-phase extraction while maintaining the integrity of the amino group.
Molecular docking studies represent a fundamental computational approach for investigating the binding interactions of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid with various biological targets. The benzofuran scaffold has demonstrated significant potential as a pharmacophore in computational drug discovery applications [1] [2].
Recent molecular docking investigations of benzofuran-2-carboxylic acid derivatives have revealed promising binding affinities against multiple protein targets. Computational analysis of benzofuran-2-carboxylic acids against Pim-1 kinase demonstrated effective inhibitory potential, with molecular docking approaches using MOE-Dock program providing valuable insights into binding modes and active site interactions [2]. The validation of docking protocols through root mean square deviation calculations for co-crystallized and docked ligands established the reliability of computational predictions for benzofuran derivatives.
Carbonic anhydrase enzymes represent important biological targets for benzofuran-based carboxylic acids. Benzofuran-containing carboxylic acid derivatives have shown submicromolar inhibitory activity against human carbonic anhydrase IX, with compounds demonstrating inhibition constants ranging from 0.56 to 0.91 micromolar [3] [4]. The molecular docking studies of these compounds revealed specific binding modes within the active sites, involving hydrogen bonding interactions with key amino acid residues and hydrophobic contacts with the enzyme pocket.
The cannabinoid receptor CB2 has emerged as another significant target for dihydrobenzofuran derivatives. Ligand-steered modeling approaches have been employed to characterize agonist-bound CB2 complexes, utilizing flexible-ligand and flexible-receptor docking procedures [5]. These computational studies identified crucial binding site residues including aromatic pocket interactions with residues Y5.39, F5.46, W5.43, and W6.48, along with hydrogen-bond interactions involving S3.31, T3.35, Y5.39, and N7.45.
Table 1: Molecular Docking Results for Benzofuran Carboxylic Acid Derivatives
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Pim-1 Kinase | -8.5 to -9.2 | Hydrogen bonding, hydrophobic contacts | [2] |
| Carbonic Anhydrase IX | -7.8 to -8.9 | Metal coordination, hydrogen bonding | [3] |
| CB2 Receptor | -9.1 to -10.3 | Aromatic stacking, hydrogen bonding | [5] |
| HCV NS5B | -15.4 to -16.1 | Hydrogen bonding, van der Waals interactions | [6] |
Hepatitis C virus NS5B polymerase represents another important target for benzofuran derivatives. Molecular docking studies of benzofuran-triazole hybrids against the Palm Site-II allosteric site of HCV NS5B revealed binding affinities comparable to standard inhibitors [6]. The computational analysis identified specific molecular interactions including conventional hydrogen bonds with CYS316 and SER368 residues, along with carbon-hydrogen type hydrogen bonding interactions with the phenyl ring and triazole nitrogen atoms.
Protein binding studies using bovine serum albumin as a model protein have demonstrated the ability of benzofuran derivatives to alter protein secondary structure through molecular recognition [7]. Computational docking predictions revealed different binding modes for mono and difuranic derivatives, with monofuranic compounds preferentially binding to interior protein regions while difuranic derivatives showed surface binding preferences with lower predicted affinities.
Quantitative Structure-Activity Relationship modeling provides essential computational tools for understanding the molecular determinants of biological activity in 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives. Three-dimensional QSAR models have been developed for benzofuran-based compounds, incorporating steric, electrostatic, and hydrophobic descriptors to predict biological activities [8] [9].
A comprehensive 3D QSAR model was developed for 6-hydroxy-benzofuran-5-carboxylic acid derivatives with mPTPB inhibitory activity, utilizing principle component regression analysis combined with stepwise forward variable selection algorithms [8]. The model demonstrated robust internal and external predictive power with cross-validated correlation coefficient (q²) of 0.8920 and predicted correlation coefficient (predr²) of 0.8006. The analysis revealed that steric and hydrophobic descriptors at specific grid points (S1214 and H_1071) play crucial roles in determining inhibitory activity against mPTPB.
Table 2: QSAR Model Statistics for Benzofuran Derivatives
| Compound Series | Model Type | Training Set | Test Set | q² | pred_r² | Key Descriptors |
|---|---|---|---|---|---|---|
| 6-Hydroxy-benzofuran-5-carboxylic acids | 3D-QSAR | 13 | 5 | 0.8920 | 0.8006 | S1214, H1071 |
| Benzofuran vasodilators | 2D-QSAR | 18 | 6 | 0.731 | 0.772 | Molecular descriptors |
| Arylbenzofuran H3 antagonists | 3D-QSAR | 22 | 7 | 0.6029 | 0.3940 | T3N5, TCC7 |
Two-dimensional QSAR studies on benzofuran-based vasodilators employed CODESSA PRO software to establish statistically significant models describing bioactivity relationships [10]. The developed model included 24 compounds with 4 descriptors, achieving correlation coefficient (R²) of 0.816, cross-validated correlation coefficient (R²cvOO) of 0.731, and F-statistic of 21.103. The molecular descriptors identified in the model provided insights into structural features essential for vasodilatory activity.
Arylbenzofuran derivatives as histamine H3 receptor antagonists have been subjected to comprehensive QSAR analysis using both 2D and 3D approaches [9] [11]. The 2D-QSAR model utilizing partial least squares linear regression analysis achieved squared correlation coefficient (r²) of 0.8662, cross-validated correlation coefficient (q²) of 0.6029, and predictive correlation coefficient (predr²) of 0.3940. The analysis identified T3N5, TCC7, and T235 descriptors as primary determinants contributing 33%, 27%, and 15% respectively to biological activity.
Three-dimensional QSAR modeling using k-nearest neighbor molecular field analysis (kNN-MFA) methodology provided detailed insights into structural requirements for H3 receptor antagonistic activity [11]. The computational analysis revealed that negative electrostatic field descriptors indicate requirements for less electronegative substituent groups, while negative steric descriptors suggest preferences for less bulky substituents in specific regions. Positive hydrophobic field descriptors indicated favorable positions for more hydrophobic substituent groups.
Multiple linear regression models have been developed to establish relationships between molecular descriptors and biological activities of 2-phenylbenzofuran derivatives [12]. The QSAR analysis incorporated quantum chemical descriptors to determine correlations between physicochemical parameters and biological activities, with statistical quality assessed through correlation coefficients and cross-validation parameters.
Table 3: Molecular Descriptors in Benzofuran QSAR Models
| Descriptor Type | Description | Contribution to Activity | Interpretation |
|---|---|---|---|
| T3N_5 | Topological descriptor | 33% | Structural connectivity |
| TCC_7 | Carbon-carbon connectivity | 27% | Aromatic system contribution |
| S_1214 | Steric descriptor | Positive coefficient | Bulky group preference |
| H_1071 | Hydrophobic descriptor | Positive coefficient | Lipophilic interaction |
The development of predictive QSAR models for benzofuran derivatives has enabled virtual screening of compound libraries and identification of promising structural modifications [8]. The models have demonstrated utility in predicting biological activities of untested compounds and guiding rational drug design efforts for benzofuran-based therapeutics.
Density Functional Theory calculations provide detailed insights into the conformational preferences and electronic properties of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid. Comprehensive DFT studies using B3LYP functional with various basis sets have been conducted to analyze the structural and electronic characteristics of benzofuran derivatives [13] [12].
Ab initio and DFT studies of benzofuran and its derivatives have systematically investigated vibrational spectra and conformational preferences using B3LYP methods with basis sets up to 6-311++G** [13]. The calculations revealed that the benzofuran ring system maintains planarity, with conformational studies indicating that 2(3H) benzofuranone exhibits greater stability compared to 3(2H) benzofuranone. The harmonic vibrational frequencies calculated at DFT levels showed excellent agreement with experimental observations, with scaling factors of 0.99, 0.98, and 0.95 required for optimal correlation.
Table 4: DFT Computational Parameters for Benzofuran Ring Systems
| Calculation Level | Basis Set | Ring Planarity | Stabilization Energy (kcal/mol) | Key Findings |
|---|---|---|---|---|
| B3LYP | 6-311++G** | Planar | 18.0 | Intramolecular hydrogen bonding |
| B3LYP | 6-31G(d,p) | Near-planar | 15.2 | Optimized geometry analysis |
| PBE | 6-31G(d,p) | Planar | 16.8 | Electronic structure analysis |
The conformational analysis of dihydrobenzofuran derivatives has revealed specific preferences for ring puckering and substituent orientations [14]. DFT calculations using B3LYP/6-311++G(d,p) level of theory for 2,3-dihydrobenzofuran-labeled compounds demonstrated that optimized geometries maintain specific conformational arrangements. The frontier molecular orbital analysis provided information about charge transfer mechanisms within the molecules, with highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations revealing electronic characteristics relevant to biological activity.
Ring conformation analysis using DFT methods has established that the benzofuran core maintains rigidity, with intramolecular hydrogen bonding providing conformational stabilization [15]. The stabilization energy of intramolecular O-H···O hydrogen bonds in benzofuran derivatives has been calculated at approximately 18 kcal/mol, significantly influencing the preferred conformational states. The dihedral angles between acetyl groups and benzofuran ring planes have been determined to range from 4.8° to 6.6°, indicating near-coplanarity of substituents.
Molecular electrostatic potential surface investigations have provided insights into reactivity sites and electronic distributions in benzofuran derivatives [12]. The analysis revealed specific regions of electron density concentration and depletion, corresponding to potential sites for molecular interactions and chemical reactivity. The calculated global reactivity descriptors including hardness, softness, and electrophilicity indices have quantified the chemical reactivity patterns of benzofuran systems.
Table 5: Electronic Properties from DFT Calculations
| Property | Value Range | Units | Significance |
|---|---|---|---|
| HOMO Energy | -6.2 to -5.8 | eV | Electron donation capability |
| LUMO Energy | -1.8 to -1.2 | eV | Electron acceptance capability |
| Band Gap | 4.2 to 4.8 | eV | Chemical stability |
| Dipole Moment | 2.1 to 3.4 | Debye | Polarity and solubility |
Thermodynamic property calculations using DFT methods have provided essential data for understanding the energetic aspects of benzofuran conformations [14]. The computed thermodynamic parameters including enthalpy, entropy, and Gibbs free energy values have established the relative stabilities of different conformational states under various temperature conditions.
The analysis of bond lengths and angles in optimized benzofuran structures has revealed that geometric parameters fall within expected ranges for aromatic heterocyclic systems [13]. The C-O bond lengths in the furan ring typically range from 1.36 to 1.38 Å, while C-C bond lengths in the benzene ring maintain aromatic character with values between 1.38 and 1.40 Å. The planarity of the benzofuran system is maintained with maximum deviations from the best-fit plane typically less than 0.025 Å.
The exploration of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid as a potential poly(ADP-ribose) polymerase inhibitor represents a significant advancement in targeted cancer therapy. Poly(ADP-ribose) polymerase-1 (PARP-1) functions as a crucial DNA damage sensor and signaling molecule that plays an essential role in DNA repair mechanisms [1]. Upon binding to DNA breaks, activated PARP cleaves nicotinamide adenine dinucleotide (NAD+) into nicotinamide and ADP-ribose, subsequently polymerizing the latter onto nuclear acceptor proteins including histones, transcription factors, and PARP itself [1].
The mechanism of PARP inhibition by benzofuran derivatives operates through competitive inhibition at the enzyme's active site. Most PARP-1 inhibitors function as nicotinamide mimetics, competing with the natural substrate NAD+ for binding to the catalytic domain [2]. The benzofuran-7-carboxamide scaffold has been identified as a novel framework for PARP-1 inhibition, with the oxygen atom of the benzofuran ring forming critical hydrogen bonding interactions with the carboxamide NH group, creating a pseudo-ring structure similar to established PARP inhibitors [3].
Research has demonstrated that benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs exhibit exceptional PARP-1 inhibitory activity. Among these compounds, derivatives 19b and 19c showed superior inhibitory potency compared to olaparib, with compound 19c displaying an IC50 value of 0.026 μM against PARP-1 enzyme and demonstrating 85.19-fold selectivity over PARP-2 compared to olaparib [4]. This remarkable selectivity profile suggests potential for reduced off-target effects and improved therapeutic windows.
The inhibition mechanism involves several key molecular interactions. The benzofuran core structure provides a stable scaffold that mimics the nicotinamide ring of NAD+, while the carboxylic acid functionality enhances binding affinity through additional hydrogen bonding interactions with active site residues [5]. Crystal structure analysis of PARP-1 inhibitor complexes reveals that the benzofuran ring system occupies the nicotinamide binding pocket, with the carboxamide moiety forming crucial hydrogen bonds with Ser864 and Arg878 residues [5].
The poly(ADP-ribose) polymerase inhibition mechanism extends beyond simple competitive inhibition to include energy depletion pathways. PARP-1 hyperactivation leads to rapid depletion of NAD+ pools and subsequent adenosine triphosphate (ATP) depletion, culminating in cell dysfunction through a process termed "parthanatos" [6]. This mechanism involves PAR-dependent inhibition of hexokinase, the first regulatory enzyme in glycolysis, leading to metabolic collapse and cell death [7].
The structure-activity relationship studies of benzofuran-based PARP inhibitors reveal that the 7-position carboxamide group is essential for optimal inhibitory activity. Substitutions at this position significantly affect potency, with electron-withdrawing groups generally enhancing activity while electron-donating groups diminish effectiveness [3]. The 2,3-dihydrobenzofuran-7-carboxamide derivatives demonstrate that the dihydro configuration provides flexibility that can accommodate various substituents while maintaining core binding interactions [5].
The computational screening of 3-amino-2,3-dihydro-1-benzofuran-7-carboxylic acid and related derivatives has revolutionized the discovery process for novel therapeutic agents. In silico approaches provide powerful tools for predicting binding affinities, optimizing molecular structures, and identifying potential drug targets before costly experimental validation [14]. These computational methods have proven particularly valuable in benzofuran derivative research, enabling systematic exploration of structure-activity relationships and target identification.
Molecular docking studies have revealed that benzofuran derivatives exhibit favorable binding interactions with multiple cancer-related protein targets. Research on novel benzofuran-pyrazole hybrids demonstrated that compound 4c binds effectively to the ATP binding pocket of Src kinase, with molecular docking studies showing strong interactions with key residues [14]. The compound exhibited remarkable growth inhibitory activity against multiple cancer cell lines, with GI50 values ranging from 1.00 to 2.71 μM [14].
The application of machine learning algorithms has further enhanced the predictive capabilities of in silico screening. Computational studies have utilized artificial neural networks and support vector machines to predict biological activity based on molecular descriptors [18]. These approaches have proven particularly effective in identifying novel quinoline analogues with enhanced binding affinities, with designed compounds showing binding affinities ranging from -21.2 to -26.8 kcal/mol [18].
Molecular dynamics simulations have provided detailed insights into the stability and dynamics of protein-ligand complexes. Extended simulations of benzofuran derivatives bound to target proteins have revealed the conformational flexibility and binding stability over time [19]. These studies have shown that benzofuran derivatives maintain stable binding conformations and favorable interaction patterns throughout simulation periods, supporting their potential as therapeutic agents [19].
The integration of computational approaches with experimental validation has accelerated the drug discovery process. Studies combining virtual screening, molecular docking, and biological testing have demonstrated the effectiveness of this integrated approach [20]. The computational predictions have shown strong correlations with experimental results, validating the utility of in silico methods for benzofuran derivative optimization [20].
Database mining and chemoinformatics approaches have enabled the systematic exploration of benzofuran chemical space. Comprehensive screening of molecular databases has identified novel scaffolds and structural modifications that enhance biological activity [19]. These approaches have provided valuable insights into the structure-activity relationships and guided the synthesis of optimized compounds [19].